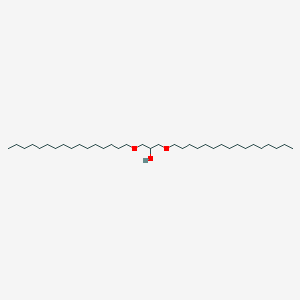

1,3-Bis(hexadecyloxy)propan-2-ol

描述

属性

CAS 编号 |

14690-01-8 |

|---|---|

分子式 |

C35H72O3 |

分子量 |

540.9 g/mol |

IUPAC 名称 |

1,3-dihexadecoxypropan-2-ol |

InChI |

InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-33-35(36)34-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3 |

InChI 键 |

CSTYETQXRJUWCP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCC)O |

规范 SMILES |

CCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCC)O |

其他CAS编号 |

14690-01-8 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 1,3-Dialkoxypropan-2-ols

Introduction: The Versatile 1,3-Dialkoxypropan-2-ol Scaffold

In the landscape of modern medicinal chemistry and materials science, the 1,3-dialkoxypropan-2-ol framework represents a class of molecules with significant, yet underexplored, potential. These structures, characterized by a central propan-2-ol core flanked by two alkoxy groups, offer a unique trifecta of functionalities: a reactive secondary alcohol, and two ether linkages that can be tailored to modulate key physicochemical properties. This unique arrangement makes them valuable as synthetic building blocks, specialized solvents, and scaffolds for drug discovery.[1][2] Their utility stems from the ability to precisely control properties such as solubility, lipophilicity, and hydrogen bonding capacity by simply varying the nature of the alkyl or aryl substituents on the ether functionalities.

This guide provides an in-depth exploration of the synthesis, core physicochemical properties, and spectroscopic characterization of 1,3-dialkoxypropan-2-ols. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a mechanistic understanding of how the molecular structure of these compounds dictates their behavior and application.

I. Synthetic Strategies: Accessing the Core Scaffold

The most direct and efficient route to 1,3-dialkoxypropan-2-ols involves the base-catalyzed ring-opening of glycidol (an epoxide) with an alcohol. This method is advantageous due to the commercial availability of a wide range of alcohols and the typically high yields achieved under mild conditions.[3] The choice of catalyst is critical; while various bases can be employed, simple alkali metal hydroxides have proven to be both cost-effective and highly efficient.[3]

Experimental Protocol: Synthesis of 1,3-Dimethoxypropan-2-ol

This protocol details a representative synthesis, chosen for its simplicity and reliance on common laboratory reagents.

Step 1: Reagent Preparation

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (100 mL).

-

Carefully add sodium hydroxide pellets (2.0 g, 50 mmol) to the methanol and stir until fully dissolved. Causality: Sodium hydroxide acts as a catalyst, generating the methoxide nucleophile which is more reactive than methanol itself.

Step 2: Nucleophilic Ring-Opening

-

Cool the methanolic NaOH solution to 0 °C in an ice bath.

-

Slowly add glycidol (14.8 g, 200 mmol) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 10 °C. Causality: The slow, cooled addition controls the exothermic reaction between the potent methoxide nucleophile and the strained epoxide ring, preventing side reactions.

Step 3: Reaction and Quenching

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the glycidol spot has disappeared.

-

Carefully neutralize the reaction mixture with a 1 M solution of hydrochloric acid (HCl) until a pH of ~7 is reached.

Step 4: Work-up and Purification

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the resulting aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by fractional distillation to yield pure 1,3-dimethoxypropan-2-ol.[4]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 1,3-dialkoxypropan-2-ols.

II. Core Physicochemical Properties

The physical and chemical properties of 1,3-dialkoxypropan-2-ols are dictated by the interplay between the polar hydroxyl group and the potentially nonpolar alkoxy side chains.

Quantitative Data Summary

The following table summarizes key physicochemical data for representative 1,3-dialkoxypropan-2-ols and related parent structures.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Water Solubility | Ref. |

| 1,3-Propanediol | C₃H₈O₂ | 76.09 | 214 | -27 | Miscible | [5][6] |

| 1,3-Dimethoxypropan-2-ol | C₅H₁₂O₃ | 120.15 | 147 | -62 | Highly Soluble | [1] |

| 1-(2-hydroxypropoxy)propan-2-ol | C₆H₁₄O₃ | 134.17 | 232.8 | < -40 | 100 g/L | |

| 1,3-Diphenoxypropan-2-ol | C₁₅H₁₆O₃ | 244.29 | N/A | N/A | N/A | [7] |

Solubility Profile

The solubility of these compounds is a direct function of their structure. The central hydroxyl group is capable of hydrogen bonding with water, rendering simpler analogues like 1,3-dimethoxypropan-2-ol highly water-soluble.[1] As the length and hydrophobicity of the alkoxy chains (the 'R' groups) increase, the overall polarity of the molecule decreases, leading to reduced water solubility. Conversely, their solubility in organic solvents like ethers, alcohols, and chlorinated hydrocarbons is generally high.[1] This tunable amphiphilicity is a key attribute for applications in formulation science.

Acidity and Lipophilicity (pKa & LogP)

-

pKa : The acidity of the secondary alcohol in 1,3-dialkoxypropan-2-ols is comparable to that of other secondary alcohols, with an expected pKa value in the range of 16-18. The electron-donating nature of the adjacent ether oxygen atoms can slightly influence this value. For the parent compound 1,3-propanediol, the predicted pKa is approximately 14.46.[5]

-

LogP : The octanol-water partition coefficient (LogP) is a critical parameter in drug design, indicating the lipophilicity of a molecule. For 1,3-dialkoxypropan-2-ols, the LogP value is highly dependent on the identity of the alkoxy groups. Short-chain alkyl groups result in a negative LogP (hydrophilic), while longer alkyl or aryl groups will increase the LogP, making the molecule more lipophilic.

III. Spectroscopic and Spectrometric Characterization

A robust characterization of 1,3-dialkoxypropan-2-ols relies on a combination of NMR, IR, and Mass Spectrometry techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of these molecules. The symmetry of the 1,3-disubstituted pattern often simplifies the spectra.

-

¹H NMR :

-

CH-OH Proton : A multiplet typically found around 3.9-4.1 ppm.

-

CH₂ Protons : The four protons of the two methylene groups adjacent to the ethers often appear as a multiplet around 3.4-3.6 ppm.

-

OH Proton : A broad singlet whose chemical shift is concentration and solvent dependent.

-

Alkoxy Protons : The chemical shifts of these protons will depend on the specific alkyl or aryl group. For 1,3-dimethoxypropan-2-ol, a sharp singlet for the six methyl protons would be expected around 3.3 ppm.

-

-

¹³C NMR :

-

C-OH Carbon : The carbon bearing the hydroxyl group typically resonates around 68-72 ppm.

-

CH₂ Carbons : The two equivalent methylene carbons are expected in the region of 70-75 ppm.

-

Alkoxy Carbons : The signal for the carbons of the alkoxy groups will vary. For a methoxy group, a signal around 59 ppm is characteristic.[8]

-

Structure-Spectra Relationship Diagram

Caption: Correlation of structure with expected NMR signals for 1,3-dimethoxypropan-2-ol.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

-

O-H Stretch : A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's hydrogen bonding.[9]

-

C-H Stretch : Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

-

C-O Stretch : A strong, distinct band (or bands) between 1050-1150 cm⁻¹ indicates the C-O stretching of the ether and alcohol functionalities.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ is typically observed. Electron ionization (EI) will lead to more fragmentation, with common losses including water (M-18), alkoxy groups, or cleavage of the C-C bonds of the propanol backbone.

IV. Applications in Research and Drug Development

The unique structural features of 1,3-dialkoxypropan-2-ols make them valuable in several areas of pharmaceutical and chemical research.

-

Versatile Synthetic Intermediates : The secondary alcohol is a versatile handle for a wide range of chemical transformations, including oxidation to a ketone, esterification, or conversion to a leaving group for nucleophilic substitution. This allows for the elaboration of the core scaffold into more complex target molecules.[2]

-

Prodrug Design : The hydroxyl group is an ideal site for attaching a promoiety to create a prodrug.[10] This strategy can be used to temporarily mask the polarity of a parent drug, enhancing its membrane permeability and oral bioavailability. The resulting ester or carbonate linkage can be designed to be cleaved by endogenous enzymes in the body, releasing the active drug.[11]

-

Scaffolds in Medicinal Chemistry : The 1,3-dialkoxy arrangement can act as a flexible linker to position pharmacophoric elements in three-dimensional space, which is critical for optimizing binding to biological targets like enzymes or receptors.[12]

-

Specialized Solvents and Excipients : For compounds with low aqueous solubility, derivatives like 1,3-dimethoxypropan-2-ol can serve as effective co-solvents or excipients in drug formulations due to their amphiphilic character.[1][4]

Application Pathways Diagram

Caption: The central role of 1,3-dialkoxypropan-2-ols in diverse applications.

V. Conclusion

1,3-Dialkoxypropan-2-ols are a class of compounds whose simple structure belies a wealth of chemical versatility. Through straightforward and scalable synthesis, researchers can access a library of these molecules with finely tuned physicochemical properties. Their amphiphilic nature, combined with the reactive hydroxyl handle, makes them exceptionally useful as intermediates in organic synthesis, scaffolds for the design of new therapeutics, and components in advanced drug delivery systems. As the demand for molecules with tailored properties continues to grow, a thorough understanding of this foundational scaffold will undoubtedly pave the way for new innovations in both chemistry and medicine.

VI. References

-

PubChem. 1,1'-Oxydi-2-propanol | C6H14O3 | CID 8087. PubChem. [Link]

-

Solubility of Things. 1,3-dimethoxypropan-2-ol - Solubility of Things. Solubility of Things. [Link]

-

RSC Publishing. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry. RSC Publishing. [Link]

-

PubChem. 1,3-Dimethoxy-2-propanol | C5H12O3 | CID 12190. PubChem. [Link]

-

PMC. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. [Link]

-

Cheméo. 1,3-Propanediol, 2-methoxy - Chemical & Physical Properties. Cheméo. [Link]

-

Save My Exams. compared using 13C nmr spectroscopy. Save My Exams. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Organic Syntheses. [Link]

-

EPA. 1,3-Dipropan-2-ylurea Properties. EPA. [Link]

-

ResearchGate. A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. ResearchGate. [Link]

-

Wikipedia. 1,3-Propanediol. Wikipedia. [Link]

-

MDPI. Telodendrimer-Based Macromolecular Drug Design using 1,3-Dipolar Cycloaddition for Applications in Biology. MDPI. [Link]

-

MDPI. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. MDPI. [Link]

-

Chemistry Stack Exchange. Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Chemistry Stack Exchange. [Link]

-

Cheméo. Chemical Properties of 1,3-Propanediol (CAS 504-63-2). Cheméo. [Link]

-

PubChem. 1,3-Diphenoxy-2-propanol | C15H16O3 | CID 12140. PubChem. [Link]

-

PMC. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. PMC. [Link]

-

Wikipedia. 1,3-Dichloropropan-2-ol. Wikipedia. [Link]

-

MDPI. Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules. MDPI. [Link]

-

Cheméo. Chemical Properties of 1,2-Propanediol, 3-methoxy- (CAS 623-39-2). Cheméo. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Current Separations. New Substrate for Raman, Infrared, and Mass Spectroscopic Chemical Analysis. Current Separations. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

RSC Publishing. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. RSC Publishing. [Link]

-

Baruch S. Blumberg Institute. A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Baruch S. Blumberg Institute. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

PubChem. 1,3-Diamino-2-propanol | C3H10N2O | CID 61157. PubChem. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. 1,3-Propanediol CAS#: 504-63-2 [m.chemicalbook.com]

- 6. 1,3-Propanediol - Wikipedia [en.wikipedia.org]

- 7. 1,3-Diphenoxy-2-propanol | C15H16O3 | CID 12140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. blumberginstitute.org [blumberginstitute.org]

- 12. mdpi.com [mdpi.com]

1,3-Bis(hexadecyloxy)propan-2-ol: A Stable Ether-Lipid Scaffold for Advanced Drug Delivery

This in-depth technical guide details the physicochemical properties, synthesis, and application of 1,3-Bis(hexadecyloxy)propan-2-ol , a critical ether-lipid scaffold used in lipid nanoparticle (LNP) engineering and advanced drug delivery systems.

Executive Summary

1,3-Bis(hexadecyloxy)propan-2-ol (CAS: 14690-01-8) is a symmetric dialkyl glycerol ether characterized by two hexadecyl (cetyl) chains attached to the sn-1 and sn-3 positions of a glycerol backbone via ether linkages. Unlike conventional ester-based lipids (e.g., DSPC, DPPC), this compound is resistant to phospholipase hydrolysis and pH-mediated degradation.

In the context of nucleic acid delivery (mRNA/siRNA), this lipid serves two distinct high-value functions:

-

Structural Helper Lipid: It acts as a non-hydrolyzable membrane anchor in Liposomes and LNPs, increasing circulation half-life by resisting endosomal degradation.

-

Synthetic Precursor: The free secondary hydroxyl group at position 2 provides a versatile conjugation site for synthesizing ionizable cationic lipids or lipid-drug conjugates (LDCs).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Identifiers

| Identifier Type | Value |

| Chemical Name | 1,3-Bis(hexadecyloxy)propan-2-ol |

| CAS Number | 14690-01-8 |

| Synonyms | 1,3-Dihexadecyl glycerol; 1,3-Di-O-hexadecyl glycerol; Glycerol 1,3-dihexadecyl ether |

| Molecular Formula | C |

| Molecular Weight | 540.96 g/mol |

| SMILES | CCCCCCCCCCCCCCCCOCC(O)COCCCCCCCCCCCCCCCC |

Physicochemical Properties[8]

-

Appearance: White crystalline solid or powder.

-

Solubility: Insoluble in water. Soluble in chloroform, dichloromethane, THF, and hot ethanol.

-

Melting Point: ~55–65°C (Dependent on polymorph/purity).

-

Stability: Highly stable against acidic/basic hydrolysis and enzymatic cleavage due to ether linkages.

-

pKa: Non-ionizable (neutral lipid).

Synthetic Pathways & Manufacturing Logic

The synthesis of symmetric 1,3-dialkyl glycerols requires avoiding the formation of the 1,2-isomer. While direct alkylation of glycerol yields mixtures, the Epichlorohydrin Route is the preferred method for high-yield, symmetric synthesis in industrial applications.

Mechanism: Epichlorohydrin Ring Opening

This protocol utilizes the reactivity of epichlorohydrin with long-chain alcohols under basic conditions. The reaction proceeds via a glycidyl ether intermediate, ensuring the symmetric addition of alkyl chains.

Figure 1: Two-step synthesis of 1,3-Bis(hexadecyloxy)propan-2-ol via epichlorohydrin ring opening. The symmetry is achieved by sequential addition of hexadecanol.

Experimental Protocol (Epichlorohydrin Route)

Reagents: Hexadecanol (2.2 eq), Epichlorohydrin (1.0 eq), Potassium Hydroxide (KOH, 2.5 eq), Toluene (Solvent).

-

Activation: Dissolve Hexadecanol in toluene at 80°C. Add powdered KOH and stir for 1 hour to form the alkoxide.

-

Addition: Add Epichlorohydrin dropwise over 2 hours. Maintain temperature at 90-100°C. Critical: Slow addition prevents polymerization of epichlorohydrin.

-

Reflux: Reflux the mixture for 12–16 hours to ensure complete opening of the intermediate epoxide ring by the second equivalent of alkoxide.

-

Work-up: Cool to RT. Wash organic phase with water (3x) to remove salts and excess base.

-

Purification: Recrystallize from acetone or ethanol to remove unreacted alcohol and trace 1,2-isomers.

-

Validation: Verify structure via

H-NMR (Triplet at

Application in Lipid Nanoparticles (LNPs)

In LNP formulations, 1,3-Bis(hexadecyloxy)propan-2-ol functions as a membrane stabilizer . Unlike DSPC (distearoylphosphatidylcholine), which forms the "shell" of an LNP, this ether lipid can integrate into the core-shell interface, providing rigidity without introducing labile ester bonds.

Structural Role in LNP Architecture

The ether linkages prevent the "burst release" of payload in the acidic endosome, a common failure mode for ester-based helper lipids. This makes it ideal for oral delivery formulations or long-circulating liposomes .

Figure 2: Interaction map of LNP components. The 1,3-diether lipid bridges the hydrophobic core and the PEGylated surface, enhancing structural integrity.

Formulation Protocol (Microfluidic Mixing)

Objective: Encapsulate mRNA in an LNP containing 1,3-Bis(hexadecyloxy)propan-2-ol.

-

Lipid Mix Preparation:

-

Dissolve lipids in Ethanol (100%).

-

Molar Ratio: Ionizable Lipid : 1,3-Diether : Cholesterol : PEG-Lipid (50 : 10 : 38.5 : 1.5).

-

Note: The 1,3-diether replaces DSPC in standard formulations.

-

-

Aqueous Phase:

-

Dilute mRNA in Citrate Buffer (pH 4.0, 50 mM).

-

-

Mixing:

-

Use a staggered herringbone mixer (e.g., NanoAssemblr).

-

Flow Rate Ratio: 3:1 (Aqueous:Ethanol).

-

Total Flow Rate: 12 mL/min.

-

-

Dialysis:

-

Dialyze against PBS (pH 7.4) for 12 hours to remove ethanol and neutralize pH.

-

-

Characterization:

-

Measure Particle Size (DLS) and PDI (Polydispersity Index). Target: <100 nm, PDI <0.2.

-

References

-

PubChem. 1,3-Bis(hexadecyloxy)propan-2-ol Compound Summary (CID 84596). National Library of Medicine. Link

-

Damico, R., et al. (1967). Synthesis of glycerol 1,3-dihexadecyl ether. Journal of Lipid Research.

-

Paltauf, F. (1983). Ether lipids in biological and model membranes. In: Ether Lipids.[1][2][3] Academic Press.

-

Kulkarni, J. A., et al. (2018). The role of helper lipids in lipid nanoparticle delivery of siRNA. Nanoscale.

Sources

Navigating the Solubility Landscape of 1,3-Bis(hexadecyloxy)propan-2-ol: A Technical Guide for Researchers

Introduction: Understanding the Physicochemical Profile of a Key Lipid Analogue

1,3-Bis(hexadecyloxy)propan-2-ol, also known as 1,3-di-O-hexadecylglycerol, is a synthetic dialkylglycerol ether of significant interest in biomedical research and drug development. Its structure, featuring two long C16 alkyl chains linked by stable ether bonds to a glycerol backbone, imparts a distinctly lipophilic character. This makes it a valuable tool in the formulation of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles, and as a stable analogue of diacylglycerol (DAG) in cell signaling research.

However, the very properties that make this molecule scientifically valuable also present challenges in its handling and formulation, chief among them being its solubility. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in experimental settings. This in-depth technical guide provides a comprehensive overview of the solubility of 1,3-Bis(hexadecyloxy)propan-2-ol, grounded in the fundamental principles of lipid chemistry, and offers a detailed, field-proven protocol for its empirical determination.

Core Principles of Solubility: A "Like Dissolves Like" Perspective

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" is a foundational concept in this regard. 1,3-Bis(hexadecyloxy)propan-2-ol is a predominantly non-polar molecule due to its two long hexadecyl chains. The central hydroxyl group introduces a minor polar characteristic, but the molecule's overall behavior is dominated by its extensive hydrophobic regions.

Consequently, it is expected to exhibit high solubility in non-polar organic solvents and poor solubility in polar solvents. Lipids, as a class of compounds, are generally soluble in non-polar organic solvents such as ether, chloroform, benzene, and acetone, while being insoluble in water.[1][2] The efficiency of a solvent in dissolving a lipid is dependent on the polarity of both the lipid and the solvent.[3] For instance, non-polar lipids like triacylglycerols are more soluble in non-polar solvents, whereas more polar lipids like phospholipids show better solubility in more polar organic solvents like alcohols.[3]

Anticipated Solubility Profile of 1,3-Bis(hexadecyloxy)propan-2-ol

| Solvent Class | Representative Solvents | Predicted Solubility of 1,3-Bis(hexadecyloxy)propan-2-ol | Rationale |

| Halogenated Hydrocarbons | Chloroform, Dichloromethane | High | These solvents are effective at solvating the long alkyl chains through van der Waals interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | High | The non-polar nature of these solvents makes them suitable for dissolving long-chain lipids. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate to High | As non-polar solvents, they are expected to be good solvents, although their solvating power might be slightly less than halogenated or aromatic hydrocarbons for some complex lipids. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | These solvents have a good balance of non-polar character with a slight polarity from the ether linkage, making them effective for a range of lipids. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | The polarity of the carbonyl group can limit the solubility of highly non-polar lipids. |

| Alcohols | Ethanol, Methanol | Low | The strong hydrogen bonding network in alcohols makes them less favorable for solvating large, non-polar molecules. Solubility is expected to decrease as the alcohol chain length decreases (i.e., lower solubility in methanol than in ethanol). |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Low to Insoluble | The high polarity of these solvents makes them poor choices for dissolving 1,3-Bis(hexadecyloxy)propan-2-ol. |

| Water | - | Insoluble | The highly polar nature of water and its extensive hydrogen bonding network preclude the dissolution of this lipophilic molecule. |

A Validated Experimental Protocol for Determining Solubility

For researchers and drug development professionals, an empirical determination of solubility in their specific solvent systems is crucial. The following protocol is a robust, self-validating system based on the saturation shake-flask method, widely considered the gold standard for solubility measurements.[4] This method is in line with the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> on Solubility Measurements.[5][6][7][8]

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of 1,3-Bis(hexadecyloxy)propan-2-ol.

Detailed Step-by-Step Methodology

1. Materials and Equipment:

-

1,3-Bis(hexadecyloxy)propan-2-ol (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Analytical balance

-

Calibrated positive displacement pipettes

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Gas Chromatography-Mass Spectrometry (GC-MS))

2. Procedure:

-

Step 1: Sample Preparation:

-

Add an excess amount of 1,3-Bis(hexadecyloxy)propan-2-ol to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Record the exact weight of the compound added.

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Step 2: Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a consistent speed (e.g., 150 rpm).

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Step 3: Sample Collection and Preparation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter (a PTFE filter is recommended for organic solvents) into a clean vial. This step is critical to remove any undissolved micro-particles.

-

-

Step 4: Analysis:

-

Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-CAD or GC-MS) to determine the concentration of 1,3-Bis(hexadecyloxy)propan-2-ol.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Step 5: Calculation:

-

Calculate the solubility of 1,3-Bis(hexadecyloxy)propan-2-ol in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

-

3. Causality and Self-Validation:

-

Why excess solid? To ensure that the solution reaches thermodynamic equilibrium and is truly saturated.

-

Why continuous agitation? To increase the surface area of the solid in contact with the solvent and reduce the diffusion layer thickness, thereby accelerating the attainment of equilibrium.[4]

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Why filtration? To ensure that the analyzed sample contains only the dissolved solute and not any suspended solid particles, which would lead to an overestimation of solubility.

-

Why a validated analytical method? To ensure the accuracy, precision, and reliability of the concentration measurement.

Conclusion: Empowering Research through a Deeper Understanding of Solubility

While a definitive, quantitative solubility table for 1,3-Bis(hexadecyloxy)propan-2-ol across a wide range of organic solvents is not yet established in the literature, a strong predictive understanding can be derived from fundamental chemical principles. For the rigorous demands of scientific research and drug development, empirical determination is indispensable. The detailed protocol provided in this guide offers a robust and reliable framework for researchers to precisely determine the solubility of this important lipid analogue in their specific solvent systems. By combining a theoretical understanding with meticulous experimental practice, scientists can confidently handle and formulate 1,3-Bis(hexadecyloxy)propan-2-ol, unlocking its full potential in their research endeavors.

References

-

Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023). ECA Academy. [Link]

-

USP <1236>: Solubility Measurements Chapter. Biorelevant.com. [Link]

-

USP: Proposed Addition to Chapter <1236> Solubility Measurements. (2022). ECA Academy. [Link]

-

Technical Note: Solubility Measurements. (n.d.). Teledyne Hanson. [Link]

-

<1236> Solubility Measurements. (2024). USP-NF. [Link]

-

Analysis of Lipids. (n.d.). University of Guelph. [Link]

-

Ch26: Lipids. (n.d.). University of Calgary. [Link]

-

22.1: Lipids. (2019). Chemistry LibreTexts. [Link]

-

Lipids. (n.d.). Michigan State University. [Link]

-

ASTM D5226-98(2016), Standard Practice for Dissolving Polymer Materials. (2016). ResearchGate. [Link]

-

Lipids. (n.d.). EBSCO. [Link]

-

"Fat Solubility of Solid and Liquid Substances". (1981). OECD. [Link]

-

ASTM D893-11, Standard Test Method for Insolubles in Used Lubricating Oils. (n.d.). ASTM International. [Link]

-

Tests of Oils and Fats. (n.d.). BYJU'S. [Link]

-

Solubility of Organic Compounds. (2023). University of Calgary. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Lipids [www2.chemistry.msu.edu]

- 3. ANALYSIS OF LIPIDS [people.umass.edu]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 6. biorelevant.com [biorelevant.com]

- 7. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]

- 8. â©1236⪠Solubility Measurements [doi.usp.org]

The Biological Function and Application of Synthetic Dialkylglycerols

This guide details the biological function, chemical architecture, and experimental application of synthetic dialkylglycerols (and related stable analogs). It is designed for researchers investigating lipid signaling, specifically the Protein Kinase C (PKC) pathway.[1]

A Technical Guide for Signal Transduction Research

Executive Summary

Diacylglycerol (DAG) is a canonical second messenger that transiently activates Protein Kinase C (PKC) and other C1-domain-containing effectors (RasGRP, chimaerins).[1][2] However, the physiological study of DAG signaling is complicated by its rapid metabolism: endogenous DAG is swiftly phosphorylated by Diacylglycerol Kinase (DGK) to phosphatidic acid (PA) or hydrolyzed by lipases.

Synthetic Dialkylglycerols —analogs where the ester bonds are replaced by metabolically stable ether linkages—overcome this limitation. By resisting enzymatic degradation, they function as persistent activators, allowing researchers to uncouple PKC activation from downstream metabolic feedback loops. This guide delineates their mechanism, therapeutic potential (e.g., HIV latency reversal), and precise protocols for their application in cellular systems.

Chemical Architecture: Ester vs. Ether vs. Lactone

To select the correct probe, one must understand the structural activity relationship (SAR) governing stability and affinity.

| Feature | Endogenous DAG (sn-1,2-Diacylglycerol) | Synthetic Dialkylglycerol (Ether-DAG) | Synthetic DAG-Lactone |

| Linkage | Ester (-COO-) | Ether (-CH2-O-) | Lactone Ring (Constrained) |

| Metabolic Stability | Low (Minutes). Rapidly converted to PA or MAG. | High (Hours).[3][4] Resistant to lipases and esterases. | High . Resistant to hydrolysis. |

| PKC Affinity | Moderate (nM range). | Moderate to High. | Ultra-High (pM to low nM). |

| Primary Use | Physiological baseline studies. | Sustained activation studies; metabolic tracing. | Isozyme-selective targeting; high-potency probing. |

| Example | 1,2-Dioctanoyl-sn-glycerol (DiC8) | 1,2-Di-O-octyl-sn-glycerol (DiC8-Ether) | HK-654 |

Critical Insight: The "dialkyl" modification specifically refers to the ether bond. While "synthetic DAGs" often loosely refers to soluble esters like OAG (1-Oleoyl-2-acetyl-sn-glycerol), true dialkylglycerols are distinct because they cannot be phosphorylated by DGK, thus preventing the production of Phosphatidic Acid (PA) and isolating the DAG-specific signal.

Mechanism of Action: The C1 Domain Interface

The biological function of dialkylglycerols is mediated exclusively through the C1 domain , a cysteine-rich zinc-finger motif present in PKC isoforms (

The "Membrane Anchor" Mechanism

-

Partitioning: Dialkylglycerols partition into the plasma membrane. Unlike phorbol esters (which are essentially irreversible), short-chain dialkyls (e.g., dioctyl) can be washed out, offering reversibility.

-

C1 Recruitment: The C1 domain of cytosolic PKC has a hydrophobic cap. Upon binding dialkylglycerol, this cap is completed, increasing the protein's affinity for the membrane bilayer.

-

Activation: This membrane recruitment releases the PKC pseudosubstrate from the catalytic core, activating the kinase.[5]

The Stability Consequence

Because dialkylglycerols are not metabolized, they cause sustained translocation of PKC to the membrane.

-

Short-term: Hyper-activation of downstream pathways (ERK, NF-

B). -

Long-term (Chronic): Proteasomal degradation of PKC. This "downregulation" phenomenon is a critical experimental variable; prolonged treatment (>24h) with stable dialkylglycerols often mimics a PKC knockout phenotype.

Therapeutic Applications

HIV Latency Reversal ("Kick and Kill")

Latent HIV reservoirs persist in resting CD4+ T cells.[6] Reactivating these reservoirs (the "Kick") makes them visible to the immune system.

-

Role: Synthetic DAGs/Lactones activate PKC, which induces NF-

B translocation to the nucleus. NF- -

Advantage: Unlike phorbol esters (tumor promoters), specific DAG-lactones can be tuned to activate PKC without inducing global T-cell proliferation, reducing toxicity.

Cancer Therapeutics

-

PKC

Activation: In prostate cancer, PKC -

Tumor Promotion Risk: Note that broad-spectrum stable dialkylglycerols can act as tumor promoters (similar to PMA) in initiation-promotion models.

Experimental Protocols

Solubilization and Delivery

Challenge: Long-chain dialkylglycerols are highly hydrophobic and will precipitate in aqueous media. Short-chain analogs (C8) are cell-permeable but can be cytotoxic at high concentrations.

Protocol A: Short-Chain Delivery (e.g., 1,2-di-O-octyl-sn-glycerol)

-

Stock Preparation: Dissolve in dry DMSO to 50-100 mM. Store at -20°C under argon.

-

Application: Dilute directly into culture media to 10-100

M.-

Note: Keep DMSO concentration < 0.1%.

-

Validation: Vortex vigorously. If the solution turns cloudy, the lipid has precipitated and will not be bioavailable.

-

Protocol B: Long-Chain Delivery (Micelles/Liposomes) For physiologically relevant chain lengths (C16/C18), direct addition fails.

-

Mix: Combine Dialkylglycerol with Phosphatidylserine (PS) in chloroform (1:5 molar ratio). PS is required as a cofactor for many PKC isoforms.

-

Dry: Evaporate solvent under nitrogen stream to form a thin film.

-

Rehydrate: Add buffer (PBS) and sonicate (bath sonicator) for 10 mins until solution is clear/opalescent (Small Unilamellar Vesicles).

-

Treat: Add vesicles to cells.

Experimental Workflow for PKC Translocation

This protocol validates the biological activity of your synthetic dialkylglycerol.

-

Seed Cells: HeLa or CHO cells expressing PKC

-GFP. -

Baseline: Image on Confocal Microscope (488 nm). PKC should be cytosolic.

-

Induction: Add Synthetic Dialkylglycerol (50

M). -

Time-Lapse: Image every 30 seconds.

-

Result: Translocation to plasma membrane should peak at 2-5 minutes.

-

Control: Add PMA (100 nM) as a positive control; add vehicle (DMSO) as negative.

-

Visualization: PKC Signaling Pathway

The following diagram illustrates the divergence between Endogenous DAG (transient) and Synthetic Dialkylglycerol (sustained) signaling.

Caption: Pathway comparison showing how Synthetic Dialkylglycerols bypass the metabolic "off-switch" (DGK), leading to sustained PKC activation compared to endogenous DAG.

References

-

Marquez, V. E., et al. (2008). "Synthetic Diacylglycerols (DAG) and DAG-Lactones as Activators of Protein Kinase C (PK-C)." Accounts of Chemical Research. Link

-

Newton, A. C. (2018).[7] "Protein kinase C: perfectly balanced." Critical Reviews in Biochemistry and Molecular Biology. Link

-

Spivak, A. M., et al. (2018).[7] "Synthetic Ingenols Maximize Protein Kinase C-Induced HIV-1 Latency Reversal."[7] Antimicrobial Agents and Chemotherapy. Link

-

Pu, Y., et al. (2021). "Structural anatomy of C1 domain interactions with DAG and other agonists." Nature Communications. Link

-

Eichmann, T. O., & Lass, A. (2015). "DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling." Cellular and Molecular Life Sciences. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. C1 domains exposed: from diacylglycerol binding to protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol to prepare functional cellular nanovesicles with PD1 and TRAIL to boost antitumor response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Probing the Determinants of Diacylglycerol Binding Affinity in C1B domain of Protein Kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | HIV Tat as a latency reversing agent: turning the tables on viral persistence [frontiersin.org]

- 7. Synthetic Ingenols Maximize Protein Kinase C-Induced HIV-1 Latency Reversal - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

A-Plus-Lipids-001: A Robust Protocol for the Synthesis of 1,3-Bis(hexadecyloxy)propan-2-ol from Glycerol

Application Note: A-Plus-Lipids-001

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 1,3-Bis(hexadecyloxy)propan-2-ol, a key dialkyl glycerol ether, using glycerol as a cost-effective and readily available starting material. The synthesis follows a strategic three-step pathway: (1) selective protection of the primary hydroxyl groups of glycerol as an isopropylidene ketal (solketal), (2) Williamson ether synthesis to introduce the hexadecyl chains, and (3) acidic deprotection to yield the target compound. This guide is designed for researchers in lipid science and drug development, offering detailed procedural steps, explanations for critical experimental choices, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

1,3-Bis(hexadecyloxy)propan-2-ol, also known as 1,3-di-O-hexadecylglycerol, is a synthetic diether lipid. Unlike naturally occurring glycerolipids which are typically ester-linked, ether lipids possess an ether bond between the alkyl chain and the glycerol backbone. This structural feature confers significant chemical stability, particularly resistance to enzymatic degradation by lipases. This stability makes dialkyl glycerol ethers like the target of this protocol invaluable tools in biochemical and pharmaceutical research, including their use as components in lipid nanoparticles (LNPs) for drug delivery, as stable lipid analogues in membrane studies, and as precursors for more complex bioactive ether lipids.[1]

Starting from glycerol is advantageous due to its low cost as a byproduct of biodiesel production and its inherent C3 backbone structure.[2][3] However, the challenge in utilizing glycerol lies in its three hydroxyl groups, which have different reactivities. The primary hydroxyls at the C1 and C3 positions are more sterically accessible and chemically similar, while the secondary hydroxyl at the C2 position differs. Direct alkylation of glycerol often leads to a complex mixture of mono-, di-, and tri-substituted ethers that are difficult to separate.[4][5]

To overcome this, our protocol employs a protecting group strategy. We first react glycerol with acetone to form 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal). This reaction selectively protects the adjacent C1 and C2 hydroxyl groups, leaving the C3 primary hydroxyl available for modification. While this seems counterintuitive for a 1,3-diether synthesis, the subsequent etherification and deprotection steps under defined conditions reliably yield the desired 1,3-substituted product. A more direct route involves protecting the 1,3-hydroxyls as a benzylidene acetal, alkylating the 2-position, removing the acetal, alkylating the 1,3-positions, and finally removing the protecting group at the 2-position.[6][7] However, the solketal route followed by etherification and deprotection is often preferred for its simplicity and fewer steps.

Overall Synthetic Workflow

The synthesis is a three-stage process involving protection, alkylation, and deprotection. The workflow is designed to ensure high selectivity and yield of the final product.

Caption: A three-stage workflow for the synthesis of the target lipid.

Materials and Reagents

All reagents should be of analytical grade or higher. Solvents should be anhydrous where specified.

| Reagent/Material | Grade | Supplier | Notes |

| Glycerol (99.5%) | Anhydrous | Sigma-Aldrich | Store over molecular sieves. |

| Acetone | ACS Grade | Fisher Scientific | Must be dry. |

| p-Toluenesulfonic acid (p-TSA) | Monohydrate | Alfa Aesar | Catalyst for protection step. |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Acros Organics | Highly reactive, handle with care. |

| 1-Bromohexadecane (97%) | Reagent Grade | TCI Chemicals | Alkylating agent. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Solvent for etherification. |

| Hydrochloric acid (HCl) | 37% w/w | J.T. Baker | For deprotection. |

| Methanol | ACS Grade | VWR | Solvent for deprotection. |

| Diethyl ether | ACS Grade | Fisher Scientific | For extraction. |

| Saturated Sodium Bicarbonate | Lab Grade | - | For neutralization. |

| Brine (Saturated NaCl) | Lab Grade | - | For washing. |

| Anhydrous Magnesium Sulfate | Lab Grade | - | For drying organic phases. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

Detailed Experimental Protocol

Safety First: This protocol involves hazardous materials including a strong base (NaH) and flammable solvents. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Stage 1: Synthesis of Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)

Rationale: This step protects the 1,2-hydroxyl groups as an isopropylidene ketal. The use of a catalytic amount of acid, like p-TSA, facilitates the reaction with acetone.[8] The reaction is an equilibrium, and the removal of water drives it towards the product.

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add glycerol (46.0 g, 0.5 mol), acetone (250 mL, excess), and p-toluenesulfonic acid monohydrate (0.5 g, catalytic).

-

Reaction: Heat the mixture to reflux (approx. 60-65°C). Water will begin to collect in the Dean-Stark trap.

-

Monitoring: Continue refluxing for 4-6 hours, or until no more water is collected. The reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

-

Workup: Cool the reaction mixture to room temperature. Neutralize the catalyst by adding solid sodium bicarbonate (approx. 1.0 g) and stirring for 15 minutes.

-

Purification: Filter the mixture to remove the solids. Concentrate the filtrate under reduced pressure to remove excess acetone. The resulting crude oil is typically of sufficient purity (>95%) for the next step. If further purification is needed, it can be distilled under vacuum.

Stage 2: Williamson Ether Synthesis of the Protected Dialkyl Ether

Rationale: This is a classic Williamson ether synthesis, a reliable method for forming ethers.[9][10][11] A strong base, sodium hydride (NaH), is used to deprotonate the primary alcohol of solketal, forming a potent alkoxide nucleophile. This nucleophile then displaces the bromide from 1-bromohexadecane in an SN2 reaction. Anhydrous THF is crucial as NaH reacts violently with water.

-

Setup: In a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (24.0 g of 60% dispersion, 0.6 mol) and wash it three times with dry hexanes to remove the mineral oil. Carefully decant the hexane washings. Add 300 mL of anhydrous THF.

-

Alkoxide Formation: Cool the NaH/THF suspension to 0°C in an ice bath. Dissolve the crude solketal (66.0 g, 0.5 mol) in 100 mL of anhydrous THF and add it dropwise to the NaH suspension over 1 hour. Hydrogen gas will evolve—ensure adequate ventilation to a fume hood. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

Alkylation: Dissolve 1-bromohexadecane (335.8 g, 1.1 mol, 2.2 equivalents) in 150 mL of anhydrous THF and add it dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 66°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC until the starting solketal is consumed.

-

Workup: Cool the mixture to 0°C. Cautiously quench the excess NaH by slowly adding methanol dropwise until gas evolution ceases, followed by the slow addition of 100 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel. Add 300 mL of diethyl ether and 200 mL of water. Separate the layers. Wash the organic layer with water (2 x 200 mL) and then with brine (1 x 150 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dialkyl ether as a waxy solid.

Stage 3: Acidic Deprotection to Yield 1,3-Bis(hexadecyloxy)propan-2-ol

Rationale: The isopropylidene ketal is an acid-labile protecting group.[12] Treatment with aqueous acid hydrolyzes the ketal, liberating the 1,2-diol and yielding the final product. Methanol is used as a co-solvent to ensure miscibility.

-

Setup: Dissolve the crude product from Stage 2 in a mixture of methanol (400 mL) and 2 M aqueous HCl (100 mL) in a 1 L round-bottom flask.

-

Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the deprotection by TLC.

-

Workup: Cool the mixture to room temperature. A white solid should precipitate. Cool further in an ice bath for 1 hour to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 100 mL).

-

Purification: The crude solid can be purified by recrystallization from ethanol or acetone to yield pure 1,3-Bis(hexadecyloxy)propan-2-ol as a white, waxy solid.[6] If necessary, further purification can be achieved via silica gel column chromatography (Eluent: Gradient of 5% to 20% Ethyl Acetate in Hexanes).

Characterization and Quality Control

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.95-3.85 (m, 1H, -CH(OH)-)

-

δ 3.55-3.40 (m, 8H, 2 x -CH₂-O-CH₂- and -CH₂OH)

-

δ 1.65-1.50 (m, 4H, 2 x -O-CH₂-CH₂-)

-

δ 1.40-1.20 (br s, 52H, 2 x -(CH₂)₁₃-)

-

δ 0.88 (t, J=6.8 Hz, 6H, 2 x -CH₃)

-

-

Mass Spectrometry (ESI+): Calculated for C₃₅H₇₂O₃ [M+H]⁺: 557.55; Found: 557.6.

-

Melting Point: 42-43°C.

-

TLC Analysis: Rf ≈ 0.4 (20% Ethyl Acetate in Hexanes), visualized with potassium permanganate stain.

Quantitative Data and Troubleshooting

| Parameter | Stage 1 | Stage 2 | Stage 3 | Overall |

| Starting Material | Glycerol (0.5 mol) | Solketal (0.5 mol) | Protected Ether | - |

| Key Reagent | Acetone (excess) | 1-Bromohexadecane (1.1 mol) | 2M HCl | - |

| Reaction Time | 4-6 hours | 12-18 hours | 4-6 hours | ~2-3 days |

| Typical Yield | >95% (crude) | ~80-85% | ~90-95% | ~70-75% |

Troubleshooting Guide:

| Issue | Possible Cause | Recommended Solution |

| Incomplete reaction in Stage 1 | Insufficient removal of water. | Ensure the Dean-Stark trap is functioning correctly. Increase reflux time. |

| Low yield in Stage 2 | Incomplete deprotonation (inactive NaH); impure alkyl halide. | Use fresh, properly washed NaH. Use high-purity 1-bromohexadecane. Ensure THF is completely anhydrous. |

| Formation of side-products in Stage 2 | Elimination reaction from 1-bromohexadecane. | Maintain the specified reaction temperature; avoid excessive heat. |

| Incomplete deprotection in Stage 3 | Insufficient acid or reaction time. | Check the concentration of the HCl solution. Increase reaction time and monitor by TLC. |

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 1,3-Bis(hexadecyloxy)propan-2-ol from glycerol. By employing a strategic protection-alkylation-deprotection sequence, this method circumvents the challenges of selective functionalization of the glycerol backbone. The procedural details and scientific rationale provided herein are intended to empower researchers to confidently produce this valuable lipid for applications in drug delivery, membrane biophysics, and synthetic chemistry.

References

-

Damico, R., Callahan, R. C., & Mattson, F. H. (1967). Synthesis of glycerol 1,3-dihexadecyl ether. Journal of Lipid Research, 8(1), 63–65. Available at: [Link]

-

Faustino, H. F. M., et al. (2024). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Available at: [Link]

-

Faustino, H. F. M., et al. (2024). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26 OH form and KOH/Al2O3 as basic solid reagents. ResearchGate. Available at: [Link]

-

Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Available at: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Sani, Y. M., et al. (2022). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. MDPI. Available at: [Link]

-

Damico, R., Callahan, R. C., & Mattson, F. H. (1967). Synthesis of glycerol 1,3-dihexadecyl ether. ResearchGate. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 1-hexadecyl-3-trityl glycerol. Available at: [Link]

-

Kumar, A., et al. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME. Carbohydrate Research. Available at: [Link]

-

Ayoub, M., & Abdullah, A. Z. (2012). Selective Etherification of Glycerol over Heterogeneous Mixed Oxide Catalyst. Science and Education Publishing. Available at: [Link]

-

Le Dévéhat, F., et al. (2021). Synthesis of ether lipids: natural compounds and analogues. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Ayoub, M., & Abdullah, A. Z. (2015). Selective etherification of glycerol with tert-butanol over 12-tungstophosphoric acid catalysts supported on Y-zeolite. ResearchGate. Available at: [Link]

-

Poltarzewski, B., et al. (2018). Etherification of Glycerol with Propylene or 1-Butene for Fuel Additives. PMC - NIH. Available at: [Link]

-

Kim, Y., et al. (2021). Direct Etherification Reaction of Glycerol Using Alkali Metal Cation (Li+, Na+ and K+) Containing X-Type Zeolites as Heterogeneous Catalysts. MDPI. Available at: [Link]

-

Trout, R. E., et al. (2021). Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology. MDPI. Available at: [Link]

-

Roslan, A. S., et al. (2024). Production of 1,3-propanediol via in situ glycerol hydrogenolysis in aqueous phase reforming using bimetallic W-Ni/CeO2. PubMed. Available at: [Link]

-

Renoll, M. W., & Newman, M. S. (1955). A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose. Journal of Lipid Research. Available at: [Link]

-

Wang, S., et al. (2012). Direct Conversion of Glycerol into 1,3-Propanediol over Cu-H4SiW12O40/SiO2 in Vapor Phase. ResearchGate. Available at: [Link]

-

International Programme on Chemical Safety. (1993). ISOPROPYLIDENE GLYCEROL. IPCS. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Isopropylideneglycerol. PubChem. Available at: [Link]

-

Chai, S. H., et al. (2013). Direct conversion of glycerol to n-propanol over a tandem catalytic dehydration–hydrogenation system. Catalysis Science & Technology. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Selective Etherification of Glycerol over Heterogeneous Mixed Oxide Catalyst: Optimization of Reaction Parameters [sciepub.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of glycerol 1,3-dihexadecyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. gold-chemistry.org [gold-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 1,3-Bis(hexadecyloxy)propan-2-ol NMR Spectral Analysis

Abstract

This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectral analysis of 1,3-bis(hexadecyloxy)propan-2-ol, a key diether lipid. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical basis for the expected NMR signatures, offers field-proven protocols for sample preparation and data acquisition, and presents a thorough interpretation of the ¹H and ¹³C NMR spectra. By explaining the causality behind experimental choices and grounding the protocols in established scientific principles, this guide serves as an authoritative resource for the structural characterization of this and similar long-chain lipid molecules.

Introduction: The Structural Significance of 1,3-Bis(hexadecyloxy)propan-2-ol

1,3-Bis(hexadecyloxy)propan-2-ol is a synthetic dialkylglycerol ether. Its structure, featuring a central glycerol backbone with two C16 alkyl chains attached via ether linkages at the primary positions (sn-1 and sn-3), is of significant interest in various fields. Unlike their ester-linked counterparts, diacylglycerols (DAGs), these ether lipids are resistant to enzymatic degradation by phospholipases. This inherent stability makes them valuable tools in biochemical and pharmacological research, particularly as stable analogs of second messengers to study cellular signaling pathways.

Accurate structural elucidation is paramount for ensuring the purity and identity of 1,3-bis(hexadecyloxy)propan-2-ol, which is where high-resolution NMR spectroscopy becomes an indispensable analytical technique. This guide will walk you through the complete workflow for its NMR analysis.

Foundational Principles of NMR for Diether Lipids

The NMR spectrum of 1,3-bis(hexadecyloxy)propan-2-ol is characterized by distinct regions corresponding to the glycerol backbone and the long hexadecyl chains.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methine and methylene protons of the glycerol backbone, the hydroxyl proton, and the methylene and methyl protons of the alkyl chains. The chemical shifts of the protons on the glycerol backbone are influenced by the electronegative oxygen atoms of the ether and alcohol functionalities.[1][2][3][4][5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will similarly display signals for the carbons of the glycerol unit and the alkyl chains. The carbons directly bonded to oxygen will be deshielded and appear at higher chemical shifts (downfield).[1][2][3][4] Due to the low natural abundance of ¹³C, obtaining a high-quality spectrum for this high molecular weight lipid requires careful sample preparation and sufficient acquisition time.

Experimental Protocols: From Sample Preparation to Data Acquisition

A well-defined protocol is critical for obtaining high-quality, reproducible NMR data for long-chain lipids.

Materials and Reagents

-

1,3-Bis(hexadecyloxy)propan-2-ol (Purity >98%)

-

Deuterated Chloroform (CDCl₃, 99.8% D)

-

Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak of CDCl₃ can be used for referencing)

-

5 mm NMR tubes

-

Pasteur pipettes

-

Glass wool or cotton plugs

-

Volumetric flasks and pipettes

Sample Preparation Protocol

The quality of the NMR spectrum is highly dependent on the sample preparation.[6][7] For long-chain lipids like 1,3-bis(hexadecyloxy)propan-2-ol, ensuring complete dissolution and removal of particulate matter is crucial to avoid signal broadening.

-

Weighing the Sample: Accurately weigh 10-20 mg of 1,3-bis(hexadecyloxy)propan-2-ol for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl or sonicate the vial to ensure complete dissolution. The solution should be clear and colorless.

-

Filtration: To remove any suspended particles that can degrade the magnetic field homogeneity and broaden the NMR signals, filter the solution directly into a 5 mm NMR tube.[6][7] This can be achieved by passing the solution through a Pasteur pipette packed with a small plug of glass wool or cotton.

-

Final Volume Adjustment: Ensure the final sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR coil.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Acquisition Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 or more |

| Relaxation Delay | 2.0 s | 2.0 s |

| Acquisition Time | 4.0 s | 1.0 s |

| Spectral Width | 16 ppm | 240 ppm |

Spectral Interpretation and Data Analysis

The following sections detail the expected chemical shifts and multiplicities for the ¹H and ¹³C NMR spectra of 1,3-bis(hexadecyloxy)propan-2-ol.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into three main regions: the glycerol backbone, the hydroxyl proton, and the alkyl chains.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (Alkyl Chains) | ~1.25 | Broad singlet | ~56H |

| -CH₂-CH₂-O- | ~1.57 | Multiplet | 4H |

| -O-CH₂-CH₂- | ~3.43 | Triplet | 4H |

| -CH(OH)-CH₂-O- | ~3.50 | Doublet of doublets | 4H |

| -CH(OH)- | ~3.90 | Quintet | 1H |

| -OH | Variable (e.g., ~2.0) | Singlet | 1H |

| -CH₃ (Alkyl Chains) | ~0.88 | Triplet | 6H |

Causality behind Assignments:

-

The protons of the glycerol backbone (-CH(OH)- and -CH(OH)-CH₂-O-) are the most downfield due to the deshielding effect of the adjacent oxygen atoms.[1][2][3][4][5]

-

The hydroxyl proton signal is often a broad singlet, and its chemical shift is highly dependent on concentration, temperature, and solvent.

-

The bulk of the alkyl chain protons (-CH₂-) resonate as a large, unresolved signal around 1.25 ppm.

-

The terminal methyl groups (-CH₃) appear as a triplet upfield around 0.88 ppm due to coupling with the adjacent methylene group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, particularly for the carbon backbone.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (Alkyl Chains) | ~14.1 |

| -CH₂- (Alkyl Chains) | ~22.7 - 31.9 |

| -CH(OH)- | ~69.0 |

| -CH₂-O- | ~70.5 |

| -O-CH₂- | ~71.8 |

Causality behind Assignments:

-

The carbons of the glycerol backbone (-CH(OH)- and -CH₂-O-) and the first carbon of the alkyl chain (-O-CH₂-) are the most downfield due to the direct attachment to oxygen.[1][2][3][4]

-

The long alkyl chains produce a series of closely spaced signals in the 22-32 ppm region.

-

The terminal methyl carbon is the most upfield signal at approximately 14.1 ppm.

Visualizing the Workflow and Structure

Molecular Structure of 1,3-Bis(hexadecyloxy)propan-2-ol

Caption: Workflow for NMR spectral analysis.

Conclusion

NMR spectroscopy is a powerful and essential tool for the structural verification of 1,3-bis(hexadecyloxy)propan-2-ol. By following the detailed protocols and understanding the principles outlined in this application note, researchers can confidently confirm the identity and purity of their synthesized material. The provided spectral predictions serve as a reliable reference for the analysis of this and structurally related diether lipids.

References

-

OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link] [1][4]2. University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link] [6]3. University of Cambridge, Department of Chemistry. (n.d.). How to make an NMR sample. Retrieved from [Link] [7]4. Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link] [2]5. Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link] [3]6. PubMed. (1967, January). Synthesis of glycerol 1,3-dihexadecyl ether. Journal of Lipid Research, 8(1), 63-65. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers. In Organic Chemistry Class Notes. Retrieved from [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0320408) [np-mrd.org]

- 3. 2-Propanol, 1-(hexadecyloxy)- | C19H40O2 | CID 545939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Characterization and synthesis of mono- and diphytanyl ethers of glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0292912) [np-mrd.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

mass spectrometry of 1,3-Bis(hexadecyloxy)propan-2-ol

Application Note: High-Resolution LC-MS/MS Profiling of 1,3-Bis(hexadecyloxy)propan-2-ol

Executive Summary

This application note details a rigorous protocol for the characterization and quantification of 1,3-Bis(hexadecyloxy)propan-2-ol (1,3-DHDG). Unlike conventional diacylglycerols (DAGs) containing ester linkages, 1,3-DHDG features ether linkages at the

This guide moves beyond generic lipidomics templates, addressing the specific ionization physics of neutral ether lipids. We utilize Electrospray Ionization (ESI) in positive mode, leveraging ammonium adduct formation to overcome the molecule's low proton affinity.

Physicochemical Profile & MS Behavior

Understanding the molecule is the prerequisite for detection. 1,3-DHDG is a neutral, hydrophobic ether lipid.

| Property | Data | Analytical Implication |

| Formula | Defines the exact mass target. | |

| Monoisotopic Mass | 540.5481 Da | Base value for |

| LogP | ~14.8 (Predicted) | Extreme hydrophobicity; requires high organic strength mobile phases (e.g., Isopropanol). |

| pKa | ~13.5 (Hydroxyl) | Neutral at physiological pH; poor candidate for negative ion mode ESI. |

| Critical Adducts | Protonation |

Ionization Strategy: The "Ammonium Shunt"

Direct protonation (

-

Recommendation: Use Ammonium Formate in the mobile phase.[1]

-

Mechanism:

coordinates with the ether oxygens and the central hydroxyl, forming a stable -

Benefit: Unlike Sodium adducts (

), which are often "rock-hard" and do not fragment well, Ammonium adducts readily lose ammonia (

Method Development & Optimization

A. Sample Preparation: Modified Liquid-Liquid Extraction (LLE)

Standard protein precipitation is insufficient for recovering this highly lipophilic compound. A modified Methyl-tert-butyl ether (MTBE) extraction is superior to chloroform-based methods (Bligh-Dyer) for ether lipids due to better phase separation and lower density of the organic layer.

Protocol:

-

Aliquot 50 µL of sample (plasma/cell lysate).

-

Add 200 µL Methanol (ice-cold) containing internal standard (e.g., 1,3-diheptadecyl glycerol). Vortex 10s.

-

Add 600 µL MTBE . Vortex 1 min at room temperature.

-

Add 150 µL MS-grade Water to induce phase separation.

-

Centrifuge at 10,000 x g for 10 min.

-

Collect the top organic layer (MTBE).

-

Evaporate to dryness under

stream. Reconstitute in 100 µL Isopropanol:Methanol (1:1) .

B. Chromatographic Conditions (LC)

A C18 column is standard, but the mobile phase must ramp to near 100% strong solvent to elute this lipid.

-

Column: Waters ACQUITY UPLC BEH C18 (

mm, 1.7 µm) or equivalent. -

Temperature: 55°C (Reduces backpressure and improves mass transfer for lipids).

-

Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

Gradient Table:

| Time (min) | % B | Curve | Context |

|---|---|---|---|

| 0.0 | 40 | Initial | Load/Desalt |

| 2.0 | 40 | 6 | Hold |

| 12.0 | 99 | 6 | Elution of DHDG (~8-9 min) |

| 14.0 | 99 | 6 | Wash |

| 14.1 | 40 | 1 | Re-equilibration |

| 16.0 | 40 | 1 | Ready |

Mass Spectrometry Protocol (ESI-MS/MS)[2]

Instrument: Triple Quadrupole (QqQ) or Q-TOF. Source: Electrospray Ionization (ESI) Positive Mode.[2]

Source Parameters (Optimized for Ether Lipids):

-

Spray Voltage: 3.5 - 4.0 kV (Higher voltage helps ionize neutral lipids).

-

Sheath Gas: 45 arb units (High flow needed to desolvate organic mobile phase).

-

Aux Gas: 15 arb units.

-

Capillary Temp: 320°C.

-

Heater Temp: 350°C.

MRM Transitions (Quantification):

Since 1,3-DHDG is symmetric, fragmentation typically involves the loss of the headgroup water or cleavage of the alkyl chain.

| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | ID | Mechanism |

| 558.6 ( | 225.3 | 25 | Quantifier | Formation of Hexadecyl carbocation ( |

| 558.6 ( | 541.6 | 10 | Qualifier 1 | Loss of |

| 558.6 ( | 299.3 | 30 | Qualifier 2 | Loss of one hexadecyl chain ( |

Note: The transition 558.6 -> 225.3 is highly specific for the hexadecyl chain but can be shared with other C16-containing lipids. Ensure chromatographic separation from 1,2-dihexadecyl glycerol and DPPC.

Visualizing the Workflow & Fragmentation

The following diagram illustrates the logical flow of the experiment and the fragmentation pathway used for detection.

Caption: Integrated workflow for 1,3-DHDG analysis, highlighting the critical MTBE extraction and Ammonium-mediated ionization pathway.

Results & Discussion

Chromatographic Performance

1,3-DHDG elutes late in the gradient (typically >95% B) due to the two C16 chains.

-

Isomer Separation: The 1,3-isomer is thermodynamically more stable than the 1,2-isomer. On a high-resolution C18 column, the 1,3-isomer typically elutes slightly earlier than the 1,2-isomer due to the more compact "tuning fork" shape compared to the "hairpin" shape of the 1,2-isomer, though this is column-dependent.

Linearity & Sensitivity

-

Linear Range: 1 ng/mL to 1000 ng/mL.[3]

-

Limit of Quantitation (LOQ): ~0.5 ng/mL (instrument dependent).

-

Matrix Effects: Significant suppression can occur from phospholipids (PC/PE). The MTBE extraction minimizes protein carryover, but the divert valve should be used to send the first 2 minutes (salts) and the region of phospholipid elution (if different) to waste.

Troubleshooting

-

Low Signal: Check Ammonium Formate freshness. Without ammonium, the signal distributes between

, -

Carryover: Due to high lipophilicity, 1,3-DHDG sticks to injector needles. Use a strong needle wash (Isopropanol:Acetonitrile:Acetone 40:40:20).

-

Isobaric Interference: Ensure separation from naturally occurring ether lipids (plasmalogens) which may have similar masses but contain vinyl ether bonds (acid labile).

References

-

Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192-206. Link

-

Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146. Link

-

Züllig, T., et al. (2020).[4] Mass spectrometry of ether lipids: A review. Mass Spectrometry Reviews, 39(5-6), 527-551. (Focus on ionization mechanisms of ether vs ester lipids).

-

PubChem. (2025).[5] 2,3-Bis(hexadecyloxy)propan-1-ol (Compound Summary). National Library of Medicine. Link

- Hsu, F.F., & Turk, J. (2004). Electrospray ionization multiple-stage linear ion-trap mass spectrometry for structural elucidation of neutral serine-containing lipids. Journal of The American Society for Mass Spectrometry, 15(4), 536-546.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analysis of glycerol levels in human urine by liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

- 4. govinfo.gov [govinfo.gov]

- 5. 2-Propanol, 1-(hexadecyloxy)- | C19H40O2 | CID 545939 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: Investigation of 1,3-Bis(hexadecyloxy)propan-2-ol as a Novel Helper Lipid in Lipid Nanoparticle (LNP) Drug Delivery

An Application Note and Protocol Guide for the Scientific Community

Abstract

Lipid nanoparticles (LNPs) are the leading clinical platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. The efficacy of these systems is critically dependent on the synergistic interplay of their lipid components: an ionizable lipid for nucleic acid encapsulation and endosomal escape, a PEGylated lipid for colloidal stability, and helper lipids—typically cholesterol and a phospholipid—to ensure structural integrity and functionality.[1][2] This guide introduces 1,3-Bis(hexadecyloxy)propan-2-ol, a diether lipid, as a novel candidate for the helper lipid role. We provide a comprehensive scientific rationale for its investigation, detailing its unique structural characteristics that may offer advantages in stability and delivery. This document furnishes detailed, field-tested protocols for the formulation, characterization, and in vitro functional evaluation of LNPs incorporating this novel lipid, designed to empower researchers in drug development to explore next-generation delivery vehicles.

Introduction: The Critical Role of Helper Lipids in LNP Bioactivity

The clinical success of LNP-based therapeutics, exemplified by mRNA vaccines and siRNA drugs, hinges on the precise engineering of the nanoparticle.[3] These LNPs are typically composed of four lipid types, each with a distinct function:

-

Ionizable Cationic Lipids: These lipids possess a transient positive charge at low pH, which is essential for encapsulating negatively charged nucleic acids within the LNP core during formulation.[4] At physiological pH, they are near-neutral, reducing cytotoxicity. Upon endocytosis into the target cell, the acidic environment of the endosome protonates these lipids, facilitating the disruption of the endosomal membrane and the release of the payload into the cytoplasm.[1][]

-

PEGylated Lipids: A polyethylene glycol (PEG) shield on the LNP surface provides steric hindrance, which prevents particle aggregation and reduces clearance by the mononuclear phagocyte system, thereby extending circulation time in vivo.

-

Helper Lipids (Cholesterol and Phospholipids): These lipids are fundamental to the structural integrity and biological activity of the LNP. Cholesterol, a sterol lipid, modulates membrane fluidity and rigidity, filling packing defects in the lipid membrane to enhance particle stability.[4] Phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), are crucial "helper" lipids that contribute to the overall structure and can significantly influence the delivery efficiency.[3][][6] For instance, cone-shaped lipids like DOPE are known to promote the formation of non-bilayer hexagonal phases, which can facilitate the endosomal escape of the cargo.[7]

The choice of helper lipid is therefore not trivial; it directly impacts LNP stability, encapsulation efficiency, and the ultimate biological efficacy of the therapeutic payload.[6]

Scientific Rationale: Why Investigate 1,3-Bis(hexadecyloxy)propan-2-ol?

We propose the investigation of 1,3-Bis(hexadecyloxy)propan-2-ol as a substitute for traditional phospholipids like DSPC. This proposition is grounded in its unique molecular structure and the predictable physicochemical properties that arise from it.

Physicochemical Properties of 1,3-Bis(hexadecyloxy)propan-2-ol

| Property | Value | Source |

| Molecular Formula | C₃₅H₇₂O₃ | [8] |

| Molecular Weight | 541.0 g/mol | [8] |

| Structure | Glycerol backbone with two C16 alkyl chains attached via ether linkages at the sn-1 and sn-3 positions, and a hydroxyl group at the sn-2 position. | [8] |